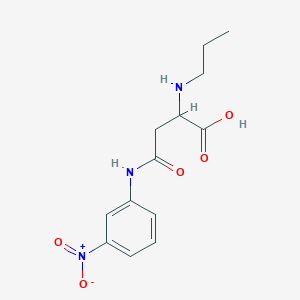
4-(3-Nitroanilino)-4-oxo-2-(propylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitroaniline, also known as p-nitroaniline or 1-amino-4-nitrobenzene, is an organic compound with the formula C6H6N2O2 . It’s a yellow solid and is one of three isomers of nitroaniline . It’s used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .
Synthesis Analysis
4-Nitroaniline is produced industrially via the amination of 4-nitrochlorobenzene . The key step in this reaction sequence is an electrophilic aromatic substitution to install the nitro group para to the amino group .Chemical Reactions Analysis
The chemical reduction of 4-Nitroaniline using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles .Physical And Chemical Properties Analysis
4-Nitroaniline is a yellow or brown powder with a faint, ammonia-like odor . It has a density of 1.437 g/ml, solid . It has a melting point of 146 to 149 °C and a boiling point of 332 °C .Wissenschaftliche Forschungsanwendungen
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, is utilized in optical gating of nanofluidic devices. The channels are decorated with photolabile hydrophobic molecules, which can be removed by irradiation, leading to hydrophilic groups generation. This enables UV-light-triggered transport of ionic species, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis of Key Intermediates
4-(3-Amino-2-carboxy phenyl) butanoic acid, closely related to the chemical , serves as a key intermediate for synthesizing new thymidylate syntheses inhibitors. This is significant in the pharmaceutical industry for drug development (Yuan Guo-qing, 2013).
Transition Metal Complex Synthesis
The synthesis and structural characterization of divalent metal complexes with 4-oxo-4-(pyridylamino)butanoic acid derivatives demonstrate its role in forming supramolecular structures. These structures have potential applications in materials science and coordination chemistry (盧春祥, 2014).
Anticonvulsant Activity
Research has shown that 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino] butanoic acid exhibits significant anticonvulsant activity. This discovery is crucial for the development of new treatments for seizure disorders (Yakovleva et al., 2020).
Pro-drug Synthesis
4-{p-[bis-(2-chloroethyl)amino]phenyl}butanoic acid N-oxide, a derivative, has been synthesized as a potential pro-drug, activated by bioreductive processes. This highlights its role in designing new therapeutic agents (Mann & Shervington, 1991).
Nitrosamine Metabolism Study
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism studies have used related compounds to understand the activation of tobacco-specific carcinogens, offering insights into tobacco-related cancers (Smith et al., 1996).
Utilization as a Nitrogen Source
A study found that certain bacteria can use the l-enantiomer of a structurally similar compound, phosphinothricin (2-amino-4-(methylphosphinyl)-butanoic acid), as a nitrogen source. This reveals its potential in biotechnological applications (Tebbe & Reber, 1988).
Ligand Design for Antiviral Applications
4-(4-[N-1-carboxy-3-(3,5-dibromo-4-hydroxyphenyl)-3-oxo-propylamino]phenyl)-4-oxo-butyric acid, a derivative, has been designed and synthesized for antiviral applications against HCV, showcasing its significance in the development of new antiviral drugs (Ismail et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-nitroanilino)-4-oxo-2-(propylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-2-6-14-11(13(18)19)8-12(17)15-9-4-3-5-10(7-9)16(20)21/h3-5,7,11,14H,2,6,8H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDLVTASTZWUQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitroanilino)-4-oxo-2-(propylamino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

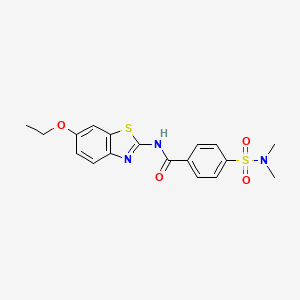
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2357654.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2357655.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2357658.png)
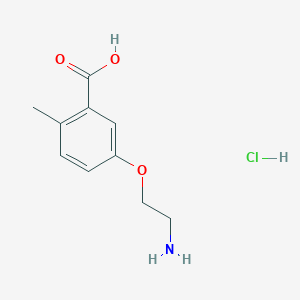
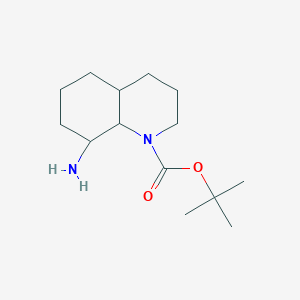
![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2357663.png)
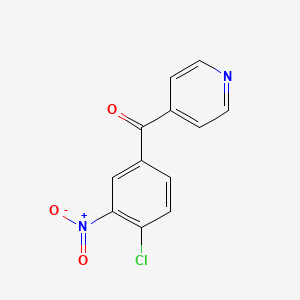
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetate](/img/structure/B2357665.png)
![3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2357666.png)

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2357668.png)
![(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357674.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)-1H-benzimidazole](/img/structure/B2357675.png)